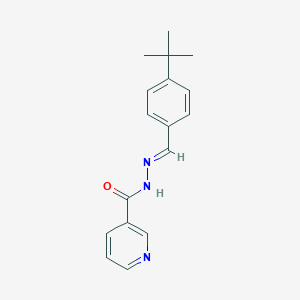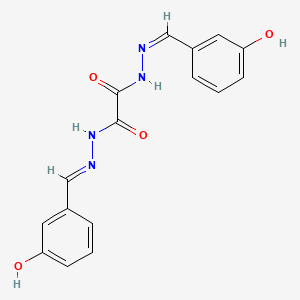![molecular formula C21H13NO4 B3855393 7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)
7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
Vue d'ensemble
Description
7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, also known as HNQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HNQ-1 is a naphthoquinone derivative that exhibits a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been found to reduce oxidative stress and inflammation in the brain by scavenging ROS and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anticancer, neuroprotective, and antimicrobial activities. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound has also been found to reduce oxidative stress and inflammation in the brain by scavenging ROS and inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess antimicrobial activity against a wide range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several advantages for lab experiments, including its ease of synthesis and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, including the development of more potent derivatives with improved solubility and reduced toxicity. Furthermore, future studies could focus on the potential applications of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in other fields of research, such as neurodegenerative diseases and antimicrobial therapy.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits a wide range of biochemical and physiological effects. This compound has potential applications in various fields of research, including cancer therapy, neuroprotection, and antimicrobial activity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Applications De Recherche Scientifique
7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and antimicrobial activity. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been found to possess antimicrobial activity against a wide range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
7-hydroxy-3-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c1-10-6-7-13-15(8-10)26-16-9-14(23)17-18(19(16)22-13)21(25)12-5-3-2-4-11(12)20(17)24/h2-9,22-23H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHTZNDLNUKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[3-(3-nitrophenyl)acryloyl]amino}(phenyl)acetic acid](/img/structure/B3855323.png)
![3-(2-methylphenyl)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3855331.png)


![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3855350.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylpropanamide](/img/structure/B3855353.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)

![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3855373.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3855378.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
![4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B3855408.png)